N-[2-(cycloheptylcarbamoyl)phenyl]furan-2-carboxamide
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Overview
Description
N-[2-(cycloheptylcarbamoyl)phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a phenyl group, and a cycloheptylcarbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cycloheptylcarbamoyl)phenyl]furan-2-carboxamide typically involves the following steps:
Formation of the furan-2-carboxylic acid derivative: This can be achieved through the oxidation of furfural using an oxidizing agent such as potassium permanganate.
Coupling with the phenyl group: The furan-2-carboxylic acid derivative is then coupled with a phenylamine derivative under acidic conditions to form the intermediate compound.
Introduction of the cycloheptylcarbamoyl group: The final step involves the reaction of the intermediate compound with cycloheptyl isocyanate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cycloheptylcarbamoyl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the cycloheptylcarbamoyl moiety can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Cycloheptylcarbinol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
N-[2-(cycloheptylcarbamoyl)phenyl]furan-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(cycloheptylcarbamoyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the compound’s observed biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenyl)furan-2-carboxamide: Lacks the cycloheptylcarbamoyl group.
N-(2-cycloheptylcarbamoyl)phenyl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring.
N-(2-(cycloheptylcarbamoyl)phenyl)benzamide: Contains a benzamide group instead of a furan-2-carboxamide group.
Uniqueness
N-[2-(cycloheptylcarbamoyl)phenyl]furan-2-carboxamide is unique due to the presence of both the furan ring and the cycloheptylcarbamoyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(cycloheptylcarbamoyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-18(20-14-8-3-1-2-4-9-14)15-10-5-6-11-16(15)21-19(23)17-12-7-13-24-17/h5-7,10-14H,1-4,8-9H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYUSILBCDSHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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